O-Ethyl-D-homoserine
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Overview
Description
O-Ethyl-D-homoserine is a derivative of the amino acid homoserine, where an ethyl group is attached to the oxygen atom of the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl-D-homoserine can be achieved through the condensation of β-ethoxyethylbromide with diethyl acetoaminomalonate, followed by successive hydrolysis with hydrochloric acid . The optical resolution of this compound is performed enzymatically using papain .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of biotechnological methods and chemical synthesis. The production process may involve the use of engineered strains of microorganisms to produce the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl-D-homoserine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrochloric acid for hydrolysis and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis with hydrochloric acid yields the corresponding amino acid derivatives .
Scientific Research Applications
O-Ethyl-D-homoserine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of O-Ethyl-D-homoserine involves its interaction with specific enzymes and metabolic pathways. For example, it can act as a substrate for enzymes involved in the biosynthesis of methionine and other sulfur-containing amino acids . The molecular targets and pathways involved include the direct sulfhydrylation pathway and the transulfurylation pathway .
Comparison with Similar Compounds
Similar Compounds
O-Acetyl-L-homoserine: A similar compound used in the biosynthesis of methionine.
L-Homoserine: The parent compound of O-Ethyl-D-homoserine, involved in various metabolic pathways.
Uniqueness
This compound is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties compared to its analogs. This modification can affect its reactivity, solubility, and interaction with enzymes and other biomolecules .
Properties
IUPAC Name |
2-amino-4-ethoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSFMOVBARTLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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